1,3,5-Heptatriene
CAS No.: 17679-93-5
Cat. No.: VC21071822
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17679-93-5 |
---|---|
Molecular Formula | C7H10 |
Molecular Weight | 94.15 g/mol |
IUPAC Name | (3E,5E)-hepta-1,3,5-triene |
Standard InChI | InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+ |
Standard InChI Key | USKZHEQYENVSMH-YDFGWWAZSA-N |
Isomeric SMILES | C/C=C/C=C/C=C |
SMILES | CC=CC=CC=C |
Canonical SMILES | CC=CC=CC=C |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
1,3,5-Heptatriene is definitively identified by its CAS number 17679-93-5 and molecular formula C7H10. The compound has a molecular weight of 94.15 g/mol, which places it among the lighter organic compounds with conjugated systems. Its structural identification is further supported by specific spectroscopic and chemical characteristics that distinguish it from similar compounds.
The compound's digital identifiers include an InChI key of USKZHEQYENVSMH-YDFGWWAZSA-N and canonical SMILES notation of CC=CC=CC=C, which encode its precise structural information for database referencing and computational analysis. These standardized identifiers ensure accurate identification across scientific literature and chemical databases.
Table 1 summarizes the key identifying properties of 1,3,5-Heptatriene:
Property | Value | Source |
---|---|---|
IUPAC Name | (3E,5E)-hepta-1,3,5-triene | PubChem |
Molecular Formula | C7H10 | PubChem |
Molecular Weight | 94.15 g/mol | PubChem |
CAS Number | 17679-93-5 | ChemIDplus |
InChI | InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+ | PubChem |
InChI Key | USKZHEQYENVSMH-YDFGWWAZSA-N | PubChem |
Canonical SMILES | CC=CC=CC=C | PubChem |
Isomeric SMILES | C/C=C/C=C/C=C | PubChem |
Structural Characteristics
The defining structural feature of 1,3,5-Heptatriene is its system of three double bonds arranged in a conjugated pattern along a seven-carbon chain. This arrangement creates an extended π-electron system that influences the compound's reactivity, spectroscopic properties, and potential biological activities. The (E,E) configuration, as indicated in its IUPAC name, refers to the trans arrangement of the double bonds at positions 3 and 5, which affects the compound's three-dimensional structure and stability.
The conjugated system imparts distinctive UV-visible spectroscopic properties, with absorption maxima typically appearing in the 245-260 nm range, corresponding to π→π* transitions. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic proton signals for the vinyl hydrogens, typically appearing at δ 5.1-5.8 ppm, with coupling constants of approximately 10-12 Hz for trans isomers.
The extended π-electron system also influences the compound's electronic properties, with an ionization potential measured between 8.2-8.5 eV through electron impact mass spectrometry. This electronic characteristic significantly impacts its reactivity patterns and potential for participation in various chemical transformations.
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic approaches have been developed for the preparation of 1,3,5-Heptatriene, each with specific advantages depending on the desired scale and isomeric purity. Two primary synthetic strategies have emerged as particularly effective:
Dehydrohalogenation of 1,5-dibromo-3-heptene represents a common approach, utilizing strong bases such as potassium tert-butoxide to facilitate the elimination of hydrogen bromide. This method allows for controlled synthesis with relatively accessible starting materials, though careful attention to reaction conditions is necessary to optimize yields and stereoselectivity.
Partial hydrogenation of 1,3,5-heptadiyne offers an alternative synthetic route, employing selective catalysts such as Lindlar's catalyst to achieve the desired transformation. This approach involves the careful control of hydrogenation conditions to prevent over-reduction of the alkyne precursor, requiring precise monitoring of reaction progress.
Additional synthetic methods include electrocyclic reactions and catalytic dehydrogenation of cyclic precursors, with reaction conditions significantly influencing isomer distribution. For instance, N-tropylation of aniline derivatives using tropylium salts (such as tetrafluoroborate) can yield cycloheptatriene derivatives, though yields vary with solvent polarity and temperature.
Reaction Conditions and Optimization
The successful synthesis of 1,3,5-Heptatriene requires careful attention to reaction parameters to achieve optimal yields and stereochemical control. Key parameters include stoichiometric ratios (typically 1:1.2 for tropylium salts to amines in certain methodologies) and purification techniques such as column chromatography with hexane/ethyl acetate gradients.
Isomer distribution, particularly between E,E and Z,Z configurations, is typically confirmed through analytical techniques including gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow researchers to verify the stereochemical outcomes of synthesis and adjust reaction conditions accordingly.
The optimization of reaction conditions often involves balancing factors such as temperature, solvent polarity, catalyst loading, and reaction time to maximize yield while maintaining stereochemical control. Each synthetic approach presents unique challenges and considerations that must be addressed through systematic optimization efforts.
Industrial Production Considerations
Industrial production of 1,3,5-Heptatriene remains relatively limited due to its specialized applications. When produced at scale, the compound is typically synthesized using the methods described above, with additional considerations for process efficiency, cost-effectiveness, and safety.
Recent developments in microbial production pathways represent an emerging alternative for synthesizing conjugated alkenes like 1,3,5-Heptatriene. Research has explored the use of polyketide synthases (PKS) to establish biological routes for producing such compounds, highlighting potential applications in sustainable chemistry and biotechnology.
Chemical Reactivity
Types of Reactions
1,3,5-Heptatriene participates in a diverse array of chemical reactions, reflecting its rich electronic structure and reactive double bonds. The compound's conjugated system significantly influences its reaction pathways and products. Three major reaction types have been extensively studied:
Oxidation reactions of 1,3,5-Heptatriene typically involve reagents such as potassium permanganate in aqueous media, leading to the formation of heptatrienone as a primary product. These transformations target the electron-rich double bonds, with reaction selectivity influenced by the extended conjugation of the triene system.
Reduction processes, particularly hydrogenation reactions using hydrogen gas with palladium catalysts, can convert 1,3,5-Heptatriene to heptane through sequential reduction of the three double bonds. The rate and selectivity of reduction can be modulated through careful catalyst selection and reaction condition optimization.
Substitution reactions, especially those involving halogens such as chlorine or bromine in the presence of appropriate catalysts, yield halogenated heptatrienes with patterns of substitution determined by both electronic and steric factors. These transformations provide routes to functionalized derivatives for further synthetic elaboration.
Table 2 summarizes the major reaction types and corresponding products:
Reaction Type | Product | Conditions |
---|---|---|
Oxidation | Heptatrienone | Potassium permanganate |
Reduction | Heptane | Hydrogen gas + Palladium catalyst |
Substitution | Halogenated heptatrienes | Halogens (Cl, Br) + Catalyst |
Pericyclic Reactions and Theoretical Significance
The conjugated triene system of 1,3,5-Heptatriene makes it particularly interesting for studying pericyclic reactions, including Diels-Alder cycloadditions. These reactions are mechanistically significant, often proceeding through concerted processes governed by orbital symmetry principles.
Competitive Diels-Alder reactions and [4+2] cycloadditions represent important transformation pathways, though these can be selectively controlled or suppressed using sterically hindered dienophiles (such as tetrazines) or by conducting reactions at reduced temperatures (approximately -78°C). The progress of such reactions can be monitored through in situ IR spectroscopy, tracking the characteristic C=C stretch at approximately 1630 cm⁻¹.
For regioselective functionalization, researchers have employed directing groups (such as sulfonyl moieties) to stabilize transition states and guide the course of reaction. This approach allows for more controlled transformations and the selective formation of desired products.
Reaction Mechanisms and Computational Studies
Computational methods have proven valuable for resolving experimental discrepancies regarding 1,3,5-Heptatriene's electronic structure and reactivity. Discrepancies in bond-length alternation (BLA) measurements between X-ray crystallography and density functional theory (DFT) calculations have been attributed to electron correlation effects.
Hybrid functionals such as CAM-B3LYP with extended basis sets (cc-pVTZ) have demonstrated improved accuracy in modeling conjugated systems like 1,3,5-Heptatriene. Computed HOMO-LUMO gaps (typically 4.1-4.3 eV) can be validated against experimental cyclic voltammetry data to ensure model reliability.
Scientific Research Applications
Model Compound for Conjugated Systems
1,3,5-Heptatriene serves as an essential model compound for investigating the reactivity and properties of conjugated systems. The three double bonds arranged in a linear, conjugated pattern provide an ideal framework for studying electron delocalization phenomena and molecular orbital interactions. This structural simplicity combined with electronic complexity makes it valuable for both theoretical and experimental studies.
Researchers utilize this compound to explore the mechanisms of various chemical reactions, with particular emphasis on pericyclic transformations such as the Diels-Alder reaction. The compound's well-defined electronic structure allows for detailed analysis of reaction transition states, activation barriers, and stereochemical outcomes, contributing to broader understanding of organic reaction mechanisms.
By systematically studying 1,3,5-Heptatriene's behavior under different reaction conditions, researchers gain insights that can be applied to more complex molecular systems. This fundamental research has implications for the development of new synthetic methodologies, catalyst design, and understanding of more complex natural products containing conjugated systems.
Metabolomic Studies and Health Applications
Recent metabolomic research has identified 1,3,5-Heptatriene as a significant metabolite in dyslipidemia studies. The compound has been found to correlate with dietary fiber intake and metabolic patterns in patients with dyslipidemia, suggesting potential roles in metabolic health and disease management.
These findings highlight the compound's relevance to nutritional biochemistry and metabolic disorders, opening avenues for further investigation into its potential as a biomarker or therapeutic target. The connection between 1,3,5-Heptatriene levels and dietary patterns suggests complex interactions between nutrition, metabolism, and health outcomes that warrant detailed exploration.
The emergence of 1,3,5-Heptatriene in metabolomic profiles represents an exciting development in the compound's research landscape, expanding its significance beyond traditional chemical applications into the realm of biomedical research and personalized medicine.
Biological Activity
Compound | IC50 (μg/mL) | Source |
---|---|---|
Ascorbic Acid | 8 | Standard Reference |
Chloroform Extract | 2.5 | Teucrium persicum |
Ethyl Acetate Extract | 3 | Teucrium persicum |
1,3,5-Heptatriene | Not Specified | Derived from related studies |
The structural features that contribute to 1,3,5-Heptatriene's antioxidant capacity include its conjugated system, which can stabilize free radicals through electron delocalization. This mechanism is common among effective antioxidants and suggests potential applications in conditions characterized by oxidative stress, including inflammatory and degenerative disorders.
Cytotoxic Effects and Cancer Research
Cytotoxicity studies have revealed that certain derivatives of 1,3,5-Heptatriene can affect cancer cell lines, suggesting potential applications in oncology research. Extracts containing the compound have been evaluated against various cancer cell lines using the MTT assay, with results indicating varying sensitivity levels among different cell types.
A notable case study assessed cytotoxicity against multiple cell lines, including:
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PC-3 (Prostate adenocarcinoma)
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SW-480 (Colorectal adenocarcinoma)
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HEK-293 (Human embryonic kidney)
The differential responses observed across these cell lines suggest structure-activity relationships that could inform the development of more targeted anticancer agents. While specific mechanisms of cytotoxicity require further elucidation, these findings highlight the potential of 1,3,5-Heptatriene derivatives as scaffolds for anticancer drug development.
The preliminary nature of these cytotoxicity studies indicates a need for more comprehensive investigation of structure-activity relationships, mechanism of action, and potential for synergistic effects with established therapies. Nevertheless, these findings represent a promising direction for future research.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
1,3,5-Heptatriene can be meaningfully compared with several structurally related compounds to highlight its distinctive properties and reactivity patterns. Three key comparisons provide particular insight:
1,3,5-Hexatriene, with one fewer carbon atom than 1,3,5-Heptatriene, maintains the linear triene structure but displays different physical properties due to the altered carbon chain length. Despite structural similarities, the reduced chain length affects parameters such as boiling point, solubility, and certain aspects of reactivity.
1,3,5-Cycloheptatriene introduces a cyclic constraint to the triene system, resulting in significant differences in reactivity due to ring strain and potential aromaticity. The cyclic variant serves as a valuable comparison for understanding how geometric constraints influence the behavior of conjugated systems.
1,3,5-Octatriene extends the carbon chain by one additional atom compared to 1,3,5-Heptatriene, preserving the linear triene arrangement while modifying physical properties through the increased chain length. This homologous relationship allows for systematic study of how chain length affects the properties of conjugated systems.
Table 4: Comparative Analysis of Related Triene Compounds
Compound | Molecular Formula | Key Structural Difference | Distinctive Reactivity Aspects |
---|---|---|---|
1,3,5-Heptatriene | C7H10 | Reference compound | Balance of reactivity and stability |
1,3,5-Hexatriene | C6H8 | One fewer carbon | Different physical properties, similar reactivity |
1,3,5-Cycloheptatriene | C7H8 | Cyclic structure | Ring strain effects, potential aromaticity |
1,3,5-Octatriene | C8H12 | One additional carbon | Modified physical properties, similar reactivity |
Structure-Activity Relationships
The structural variations among these related trienes provide valuable insights into structure-activity relationships, particularly regarding their biological effects and chemical reactivity. The specific arrangement of double bonds in 1,3,5-Heptatriene contributes to its distinctive pattern of reactivity, while modifications to this basic structure can significantly alter both chemical and biological properties.
For antioxidant activity, the extended conjugation in trienes like 1,3,5-Heptatriene appears to contribute significantly to radical scavenging capacity. Variations in chain length and geometry may modify this activity, suggesting potential for optimizing antioxidant properties through structural modification.
In terms of cytotoxicity, preliminary studies suggest that structural features of 1,3,5-Heptatriene derivatives influence their effects on cancer cell lines. Systematic investigation of structure-activity relationships in this context could yield valuable insights for medicinal chemistry and drug development.
Advanced Research Questions and Methodologies
Current Research Challenges
Several challenging questions remain in the study of 1,3,5-Heptatriene, requiring advanced methodological approaches for resolution. These questions span synthetic, theoretical, and applied aspects of the compound's chemistry.
Optimal synthetic routes for 1,3,5-Heptatriene continue to present challenges, particularly regarding control of isomer distribution. The influence of reaction conditions on stereochemical outcomes requires systematic investigation, ideally combining experimental approaches with computational modeling to predict and optimize results.
Discrepancies in experimental data regarding 1,3,5-Heptatriene's electronic structure highlight the need for advanced computational methods. Hybrid functionals with extended basis sets have shown promise for resolving these discrepancies, though further refinement of computational approaches may be necessary.
The acid dissociation constant (pKa) of 1,3,5-Heptatriene has been subject to conflicting reports, with experimental values ranging from 28-32 in DMSO. Standardization of measurement conditions and validation through ab initio calculations represent potential approaches to resolving these discrepancies.
Advanced Analytical Methodologies
Characterization of 1,3,5-Heptatriene and monitoring of its reactions require sophisticated analytical techniques. Standard approaches include UV-Vis spectroscopy for tracking absorption maxima at 245-260 nm (corresponding to π→π* transitions) and NMR spectroscopy for analyzing the distinctive proton signals of conjugated trienes.
For more advanced analyses, time-resolved femtosecond transient absorption spectroscopy has proven valuable for investigating excited-state dynamics, revealing intersystem crossing rates and triplet-state lifetimes. This technique, complemented by EPR spectroscopy for detecting radical intermediates, provides deep insights into photochemical behavior and reaction mechanisms.
The influence of solvent effects on 1,3,5-Heptatriene's properties can be systematically analyzed using Kamlet-Taft parameters to correlate solvent polarity with photostability and reactivity. This approach enables more precise prediction and control of the compound's behavior under various conditions.
Research Guidelines and Best Practices
For researchers working with 1,3,5-Heptatriene, several guidelines and best practices have emerged from the literature. Literature reviews should prioritize peer-reviewed journals such as the International Journal of Organic Chemistry, using specialized databases like SciFinder or Reaxys to locate synthesis protocols and comprehensive characterization data.
Data reporting should adhere to IUPAC guidelines for compound characterization, with raw spectral data included in supplementary materials to facilitate verification and comparison. This practice enhances reproducibility and enables more effective collaboration across research groups.
When encountering contradictions in experimental or computational data, cross-validation approaches are recommended, with explicit reporting of error margins (such as ±0.2 eV for ionization potentials). This transparent approach to data analysis strengthens the reliability of research findings and facilitates progress in understanding 1,3,5-Heptatriene's properties and applications.
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